molecular formula C20H21NO2S2 B2904245 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide CAS No. 2097931-95-6

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide

Cat. No. B2904245
CAS RN: 2097931-95-6
M. Wt: 371.51
InChI Key: DDWIEEOSINJYOA-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is an organic compound that is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 . The compound is typically prepared by cross-coupling starting from 2-halothiophenes .


Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .


Physical And Chemical Properties Analysis

2,2’-Bithiophene has a molecular weight of 166.26 g/mol . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .

Scientific Research Applications

Phototoxic Activities of Thiophenes

Research on thiophenes has shown significant inhibition activities against human cancer cell lines when exposed to long-wavelength ultraviolet light. Compounds derived from Echinops latifolius demonstrated phototoxic effects, suggesting potential applications in photodynamic therapy for cancer treatment (Yi Wang et al., 2007).

Synthesis and Polymer Applications

Bithiophene derivatives have been synthesized through palladium-catalyzed arylation reactions, enabling the creation of diarylated bithiophenes with potential applications in conducting polymers and electronic devices (Aya Yokooji et al., 2004). Additionally, electrochemical polymerization of bithiophene in the presence of a sulfated poly(β-hydroxyether) produced thin films with excellent mechanical properties and semiconducting behavior, indicating their use in flexible electronics (Jie Ding et al., 2000).

Organic Solar Cells

Star-shaped molecules with a triphenylamine core and dicyanovinyl end groups, incorporating bithiophene as a π bridge, have been synthesized for use as donor materials in organic solar cells. These compounds exhibit broad absorption bands and high power conversion efficiency, highlighting their potential in photovoltaic applications (Jing Zhang et al., 2011).

Hole-Transporting Materials

Thiophene-based molecules have been developed as hole-transporting materials (HTMs) for perovskite solar cells, achieving high power conversion efficiencies. This research suggests that thiophene derivatives can be effective alternatives to traditional HTMs, with potential for lower cost and simplified synthesis (Hairong Li et al., 2014).

Antifungal Activity

A study on N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, a compound with structural similarities to the requested chemical, demonstrated good antifungal activity against various plant pathogens. This indicates the potential of bithiophene derivatives in developing new antifungal agents (Xue Si, 2009).

Safety and Hazards

According to the safety data sheet, if inhaled, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c1-2-15(14-7-4-3-5-8-14)20(23)21-13-16(22)17-10-11-19(25-17)18-9-6-12-24-18/h3-12,15-16,22H,2,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWIEEOSINJYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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